2-Amino-3,5-dinitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,5-dinitrobenzoic acid, a related compound, can be achieved from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . A copper (II) complex based on 3,5-dinitrobenzoic acid was synthesized from copper nitrate, 3,5-dinitrobenzoic acid, and 2,2’ bipyridine .Scientific Research Applications
1. Characterization of Drugs and Activation of Polarographically Inactive Compounds
2-Amino-3,5-dinitrobenzoic acid, when converted into 3,5-dinitrobenzoic acid anhydride, is used for characterizing drugs. Drugs with amino groups react with this compound to yield amides that are reducible at the dropping mercury electrode. This method facilitates the separation of 3,5-dinitrobenzoic acid using thin-layer chromatography and is instrumental in detecting substances at very low concentrations, enhancing the analytical capabilities in drug characterization and research (Köhler & Oelschläger, 2002).
2. Molecular Cocrystals Formation
This compound is involved in forming molecular cocrystals. For instance, its interaction with other aromatic acids like 3-aminobenzoic acid leads to the formation of cocrystalline molecular adducts. These adducts have been analyzed using single-crystal X-ray diffraction, revealing complex hydrogen-bonding networks. Such studies are significant in understanding molecular interactions and designing novel molecular structures (Lynch et al., 1994).
3. Interaction Studies in Chemistry
This compound is also employed in studies examining its interaction with other chemicals like 2-aminothiazole. These interactions lead to the formation of molecular species, which are further investigated using various spectroscopic techniques. Understanding these interactions aids in the development of new chemical compounds and has implications in the synthesis of materials and drugs (Mohamed, El‐Medani, & Ramadan, 2005).
4. Microbial Transformation Studies
This compound has been studied in the context of microbial transformation of nitroaromatic compounds in sewage effluent. These studies help in understanding the environmental impact and biodegradation pathways of such compounds, which is critical for environmental chemistry and pollution control (Hallas & Alexander, 1983).
5. Synthesis of New Materials
This compound is used in the synthesis of new materials, such as in the preparation of optical crystals. Its reactions with other compounds and subsequent analyses (like X-ray diffraction, UV-Vis, and FTIR spectral analysis) contribute to the development of materials with specific optical properties. These materials could have applications in various fields including optics and material science (Devendhiran, Kumarasamy, & Lin, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3,5-dinitrobenzoic acid are fungal cells, particularly those belonging to the Candida species . The compound exhibits potent antifungal activity, making it a potential candidate for the treatment of fungal infections .
Mode of Action
This compound interacts with the fungal cell membrane . This interaction disrupts the normal functioning of the cell, leading to its eventual death . The compound’s mode of action involves various cellular processes, including interference in the synthesis of ergosterol, a crucial component of fungal cell membranes .
Biochemical Pathways
It is known that the compound interferes with the synthesis of ergosterol . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes. Disruption of its synthesis can lead to cell death.
Pharmacokinetics
In silico profiling suggests that the compound may have favorable physicochemical properties, lipophilicity, solubility, and drug-likeness . These properties could potentially influence the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The result of the action of this compound is the death of fungal cells, particularly those of the Candida species . The compound achieves this by disrupting the synthesis of ergosterol, leading to damage to the fungal cell membrane and subsequent cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances, such as metals, can potentially interact with the compound and alter its activity .
properties
IUPAC Name |
2-amino-3,5-dinitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIOZFXFZKCBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031438 | |
Record name | 2-Amino-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
609-97-2 | |
Record name | 2-Amino-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dinitroanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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